molecular formula C23H20N2OS B4832944 N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide

Cat. No.: B4832944
M. Wt: 372.5 g/mol
InChI Key: RUSTVYHJQSOMPQ-UHFFFAOYSA-N
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Description

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide is a complex organic compound belonging to the benzothiazole family. This compound features a benzothiazole core substituted with a phenyl group and a 3-phenylpropanamide moiety. Benzothiazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methyl-1,3-benzothiazol-2-amine and 3-phenylpropionic acid.

  • Condensation Reaction: The amine group of 5-methyl-1,3-benzothiazol-2-amine reacts with the carboxylic acid group of 3-phenylpropionic acid under dehydration conditions to form an amide bond.

  • Catalysts and Solvents: Common catalysts include carbodiimides (e.g., DCC, EDC) and coupling reagents (e.g., HATU, HBTU). Solvents like dichloromethane or dimethylformamide are often used.

Industrial Production Methods:

  • Batch Process: The reaction is carried out in a batch reactor, where precise control of temperature, pressure, and reaction time ensures high yield and purity.

  • Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or preparative HPLC.

Types of Reactions:

  • Reduction: Reduction reactions can reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated or carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with fewer oxygen atoms.

  • Substitution Products: Derivatives with different substituents on the benzothiazole ring.

Properties

IUPAC Name

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-16-7-13-21-20(15-16)25-23(27-21)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-7,9-13,15H,8,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSTVYHJQSOMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. Medicine: Potential therapeutic applications include the treatment of infectious diseases, cancer, and inflammatory conditions. Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic outcomes. The exact mechanism depends on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Benzothiazole Derivatives: Other benzothiazole-based compounds with varying substituents and functional groups.

  • Phenylpropanamide Derivatives: Compounds with similar amide structures but different aromatic rings.

Uniqueness: N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide stands out due to its specific combination of the benzothiazole core and the phenylpropanamide moiety, which contributes to its unique biological and chemical properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight the importance of continued research and development in organic chemistry and related disciplines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide
Reactant of Route 2
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N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide

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